molecular formula C10H7BrF4O2 B15224181 3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid

3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid

Cat. No.: B15224181
M. Wt: 315.06 g/mol
InChI Key: QLROWZXNOWVWSC-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid is an organic compound that features a bromophenyl group and a tetrafluorobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boronic Acid Derivatives: Commonly used in Suzuki-Miyaura coupling reactions.

    Oxidizing and Reducing Agents: Used to alter the oxidation state of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce more complex organic molecules.

Scientific Research Applications

3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid involves its interaction with specific molecular targets and pathways The bromophenyl group can engage in various chemical interactions, while the tetrafluorobutanoic acid moiety can influence the compound’s overall reactivity and stability

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the tetrafluorobutanoic acid moiety.

    3-(3-Bromophenyl)propionic acid: Similar structure with the bromine atom positioned differently on the phenyl ring.

    3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid derivatives: Various derivatives with modifications to the functional groups.

Uniqueness

This compound is unique due to the presence of both the bromophenyl group and the tetrafluorobutanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H7BrF4O2

Molecular Weight

315.06 g/mol

IUPAC Name

3-(2-bromophenyl)-3,4,4,4-tetrafluorobutanoic acid

InChI

InChI=1S/C10H7BrF4O2/c11-7-4-2-1-3-6(7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17)

InChI Key

QLROWZXNOWVWSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)(C(F)(F)F)F)Br

Origin of Product

United States

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